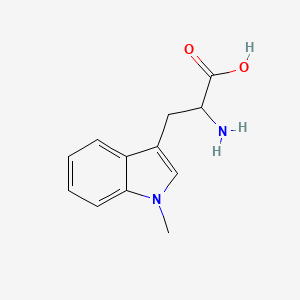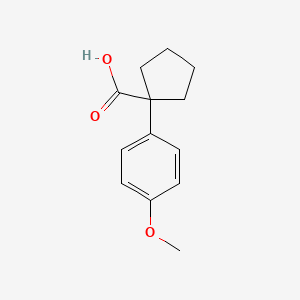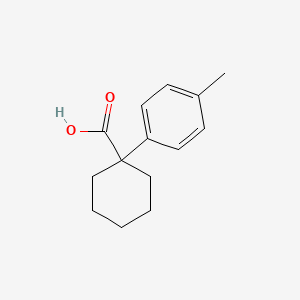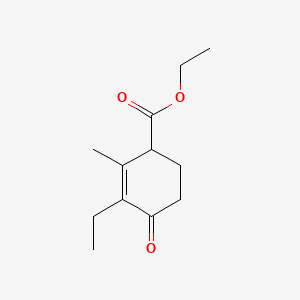
庚醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptanal, oxime, also known as n-Heptanal, o-[(pentafluorophenyl)methyl]oxime, has the molecular formula C14H16F5NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of n-Heptanal, o-[(pentafluorophenyl)methyl]oxime is 309.2750 . The structure of Heptanal, oxime can be found in various databases .Chemical Reactions Analysis
Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .科学研究应用
疾病生物标志物识别:庚醛与丙酮和己醛一起,因其作为人血中疾病生物标志物的作用而受到研究。一种涉及用 O-2,3,4,5,6-(五氟苄基)羟胺 (PFBHA) 衍生化,结合顶空单滴微萃取 (HS-SDME) 和气相色谱-质谱 (GC-MS) 的方法得以开发。该方法以其简单性、快速性、灵敏性和成本效益而著称 (Li et al., 2005).
镍提取:已经对使用脂肪族肟,包括庚醛肟,从酸性氯化亚镍铬溶液中提取镍进行了研究。肟显示出使用离子对转移机制选择性地从铬中提取镍 (Groves & Redden, 1990).
毒蕈碱受体亚型选择性激动剂:研究已经合成和分析了一系列 1-氮杂双环[2.2.1]庚烷-3-酮肟毒蕈碱激动剂。其中一些肟显示出对 m1 亚型的受体选择性,表明其在靶向治疗应用中的潜力 (Tecle et al., 1993).
界面吸附研究:已经对 2-羟基肟在庚烷/水界面处的界面吸附进行了研究。这些研究提供了吸附配体与金属离子的络合速率常数的见解,这是萃取过程中的一个重要方面 (Watarai & Onoe, 2001).
人呼气中的醛分析:庚醛作为一种醛,已在人呼气中进行分析,用于潜在的健康监测和诊断。建立了一种 GC-MS 方法,用于同时测定呼出气中的庚醛和其他醛 (Svensson et al., 2007).
有机磷酸盐中毒治疗:已经研究了肟,包括庚醛肟,在治疗有机磷酸盐中毒中的潜力。肟在解毒反应中的超亲核体系的作用一直是一个重要的研究主题 (Singh et al., 2015).
作用机制
Target of Action
Heptanal Oxime, also known as N-heptylidenehydroxylamine or Heptanal, oxime, is a type of oxime compound. Oximes are known to have significant roles as acetylcholinesterase reactivators . They have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Several oximes target receptors or ion channels .
Mode of Action
The mode of action of Heptanal Oxime involves its interaction with its targets. The hydroxylamine group of Heptanal Oxime reacts with the aldehyde group of its target, while hydrophobic interactions between the alkyl chains of Heptanal Oxime and its target occur simultaneously . This synergistic interaction allows for the selective detection of its targets .
Biochemical Pathways
Heptanal Oxime affects several biochemical pathways. Transcriptomic analysis showed that Heptanal Oxime treatment significantly changed the expression of several genes involved in cell wall and plasma damage, reactive oxygen species (ROS) accumulation, energy metabolism, AMPK-activated protein kinase, biosynthesis of unsaturated fatty acids, RNA degradation, and DNA replication .
Pharmacokinetics
It is known that the common routes of administration for a drug molecule include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . More research is needed to fully understand the ADME properties of Heptanal Oxime.
Result of Action
The molecular and cellular effects of Heptanal Oxime’s action involve disrupting cell wall and cell membrane synthesis, reducing normal TCA cycle function, increasing antioxidant enzyme activity, interfering with the cell cycle, and blocking DNA replication . Heptanal Oxime-induced early apoptosis of cells was characterized by decreased mitochondrial membrane potential, increased intracellular ROS production, and DNA fragmentation .
Action Environment
The action, efficacy, and stability of Heptanal Oxime can be influenced by environmental factors. While Heptanal Oxime is biodegradable, its release in large quantities can negatively impact water bodies and aquatic life . Measures should be taken to prevent its uncontrolled discharge into the environment . More research is needed to fully understand how environmental factors influence the action of Heptanal Oxime.
安全和危害
未来方向
生化分析
Biochemical Properties
Heptanal, oxime plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of heptanal, oxime is with acetylcholinesterase, where it acts as a reactivator. This interaction is significant in the context of organophosphate poisoning, where acetylcholinesterase is inhibited, leading to the accumulation of acetylcholine at synapses . Additionally, heptanal, oxime has been shown to inhibit several kinases, including AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinase . These interactions highlight the compound’s potential in modulating various biochemical pathways.
Cellular Effects
Heptanal, oxime exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, heptanal, oxime can induce early apoptosis in Aspergillus flavus spores by decreasing mitochondrial membrane potential, increasing intracellular reactive oxygen species production, and causing DNA fragmentation . These effects suggest that heptanal, oxime can disrupt normal cellular functions and promote cell death in certain contexts.
Molecular Mechanism
The molecular mechanism of heptanal, oxime involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Heptanal, oxime can bind to acetylcholinesterase and reactivate it, thereby restoring its function . Additionally, the compound can inhibit kinases such as AMP-activated protein kinase and phosphatidylinositol 3-kinase, which play critical roles in cellular metabolism and signaling . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of heptanal, oxime can change over time. The compound’s stability and degradation are important factors to consider. Heptanal, oxime has been shown to be relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have indicated that heptanal, oxime can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of heptanal, oxime can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reactivation of acetylcholinesterase and inhibition of specific kinases . At higher doses, heptanal, oxime can cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Heptanal, oxime is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular processes. Additionally, heptanal, oxime can affect metabolic flux and alter metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of heptanal, oxime within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, heptanal, oxime can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells . These interactions play a crucial role in determining the compound’s overall distribution and effectiveness.
Subcellular Localization
Heptanal, oxime’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, heptanal, oxime may localize to mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding the subcellular localization of heptanal, oxime is essential for elucidating its precise biochemical effects.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Heptanal oxime can be achieved through the reaction of Heptanal with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Heptanal", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in the solvent", "Add the base to the solution", "Slowly add Heptanal to the solution while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and then filter the precipitated solid", "Wash the solid with cold solvent and dry it to obtain Heptanal oxime" ] } | |
CAS 编号 |
629-31-2 |
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC 名称 |
(NE)-N-heptylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-5-6-7-8-9/h7,9H,2-6H2,1H3/b8-7+ |
InChI 键 |
BNYNJIKGRPHFAM-BQYQJAHWSA-N |
手性 SMILES |
CCCCCC/C=N/O |
SMILES |
CCCCCCC=NO |
规范 SMILES |
CCCCCCC=NO |
其他 CAS 编号 |
629-31-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of heptanal oxime compare to other oximes?
A2: [] While ruthenium catalysts effectively deoxygenate ketoximes to ketimines, heptanal oxime, an aldoxime, undergoes dehydration to the corresponding nitrile under the same conditions. This difference in reactivity highlights the influence of the oxime structure on its transformation pathways.
Q2: Can heptanal oxime be formed as a byproduct in reactions involving other organic compounds?
A3: Yes. [] Studies investigating the polymerization of acrolein oxime with butyllithium revealed the formation of heptanal oxime as a byproduct. This finding suggests that heptanal oxime can arise from reactions involving organolithium reagents and unsaturated oximes, potentially through complex reaction mechanisms involving addition and rearrangement steps.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)












